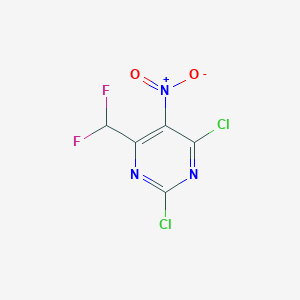

2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine

Description

Historical Context and Discovery Timeline

The synthesis of pyrimidine derivatives has been a focal point of organic chemistry since the late 19th century, with early work by Grimaux and Pinner laying the groundwork for modern heterocyclic chemistry. However, the specific development of this compound emerged much later, driven by the growing demand for fluorinated intermediates in the pharmaceutical industry. The compound’s CAS registry number (13162-26-0) suggests its formal documentation dates to the mid-20th century, coinciding with advancements in halogenation and nitration techniques for aromatic systems.

A significant milestone in its synthetic accessibility was achieved through methodologies described in patents such as US20140135497A1, which detailed novel routes to structurally analogous trifluoromethylpyrimidines. While this patent focuses on 2,4-dichloro-5-trifluoromethylpyrimidine, the described fluorination and chlorination strategies are directly relevant to understanding the synthetic challenges associated with introducing difluoromethyl groups at position 6. The difluoromethyl moiety, in particular, requires precise control over reaction conditions to avoid over-fluorination, a challenge highlighted in studies on defluorinative functionalization.

The compound’s nitro group at position 5 further complicates its synthesis, as nitro-substituted pyrimidines often require careful temperature and solvent selection to prevent unintended side reactions. Modern approaches, such as those employing flow chemistry microreactors, have improved the efficiency of introducing such functional groups while maintaining regioselectivity.

Structural Classification Within Pyrimidine Derivatives

This compound belongs to the pyrimidine family, a class of six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. Its substitution pattern places it within a subset of halogenated nitro-pyrimidines, which are distinguished by their electron-deficient aromatic cores. The table below summarizes key physical properties of the compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃Cl₂N₃O₂ | |

| Molecular Weight | 208.00 g/mol | |

| Boiling Point | 311.8 °C at 760 mmHg | |

| Density | 1.626 g/cm³ | |

| Appearance | Yellow crystalline solid | |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)Cl)N+[O⁻] |

The difluoromethyl group at position 6 introduces steric and electronic effects that distinguish this compound from simpler chloropyrimidines. Fluorine’s high electronegativity and the geminal difluoro configuration enhance the group’s electron-withdrawing character, which stabilizes the pyrimidine ring against nucleophilic attack while increasing its susceptibility to electrophilic substitution at activated positions.

The nitro group at position 5 further polarizes the aromatic system, directing subsequent reactions to specific sites. This interplay between substituents is critical in applications such as cross-coupling reactions, where the nitro group can act as a leaving group or be reduced to an amine for further functionalization. Comparatively, non-fluorinated analogs like 2,4-dichloro-6-methylpyrimidine lack the enhanced reactivity imparted by fluorine, underscoring the unique role of difluoromethyl substitution in modulating electronic properties.

Structure

3D Structure

Properties

Molecular Formula |

C5HCl2F2N3O2 |

|---|---|

Molecular Weight |

243.98 g/mol |

IUPAC Name |

2,4-dichloro-6-(difluoromethyl)-5-nitropyrimidine |

InChI |

InChI=1S/C5HCl2F2N3O2/c6-3-2(12(13)14)1(4(8)9)10-5(7)11-3/h4H |

InChI Key |

BQEQOIIUYLAYAM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration and Cyclization: Foundation of Pyrimidine Ring Formation

The synthesis frequently begins with the formation of a nitropyrimidine core. A representative approach, adapted from CN102952084A, involves nitration of diethyl malonate using concentrated nitric acid or fuming nitric acid at 0–30°C. This yields 2-nitrodiethyl malonate, which undergoes cyclization with thiourea in the presence of a base (e.g., sodium ethoxide) to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. Key conditions include:

-

Solvent : Ethanol or methanol for cyclization.

-

Temperature : 40–60°C for thiourea integration.

This intermediate is critical for subsequent functionalization, as the hydroxyl and thiol groups serve as leaving sites for chlorination and methylation.

Phosgene-Mediated Chlorination

Phosgene (COCl₂) is a potent chlorinating agent employed in the conversion of hydroxyl groups to chlorides. As detailed in CN1146766A, 4,6-dihydroxypyrimidine derivatives react with phosgene in the presence of a base (e.g., xylidene or diisopropyl ethyl amine) under reflux conditions.

Example Protocol :

-

Substrate : 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.

-

Reagents : Phosgene (2.5–3.6 molar equivalents), xylidene (1.5–2.2 equivalents).

-

Solvent : Methylene chloride or acetonitrile.

-

Conditions : Reflux at 29–55°C for 15–24 hours.

Phosgene offers high reactivity but requires stringent safety measures due to its toxicity.

Phosphorus Oxychloride (POCl₃) Chlorination

POCl₃, a milder alternative, facilitates chlorination in the presence of catalytic N,N-dimethylaniline. According to CN102952084A, this method achieves yields of 40–80% under reflux (100–110°C).

Key Advantages :

-

Solvent Compatibility : POCl₃ acts as both reactant and solvent.

-

Catalyst Efficiency : N,N-dimethylaniline enhances reaction rates by neutralizing HCl byproducts.

Comparative Analysis of Chlorination Methods

The choice between phosgene and POCl₃ depends on scalability, safety infrastructure, and desired purity. Phosgene offers higher yields but necessitates advanced safety protocols, whereas POCl₃ is preferable for smaller-scale syntheses.

Reaction Mechanisms and Optimization Strategies

Chlorination Mechanism with Phosgene

Phosgene reacts with hydroxyl groups via a two-step process:

-

Formation of Chloroformate Intermediate :

-

Displacement by Chloride :

Base additives (e.g., xylidene) neutralize HCl, shifting equilibrium toward product formation.

Role of Solvents in Difluoromethylation

Polar aprotic solvents like DMF or acetonitrile enhance the reactivity of difluoromethylating agents by stabilizing transition states. Elevated temperatures (80–100°C) are often required to overcome kinetic barriers.

Industrial Applications and Scalability

The compound’s utility as a pharmaceutical intermediate necessitates scalable synthesis routes. Batch processes using POCl₃ are favored in industrial settings due to easier handling and lower regulatory hurdles compared to phosgene. Continuous-flow systems may further improve safety and yield by minimizing phosgene exposure .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 are primary sites for nucleophilic displacement due to their activation by the electron-withdrawing nitro and difluoromethyl groups.

Mechanistic Notes :

-

Position 2 is more reactive than position 4 due to steric and electronic effects from the adjacent nitro group.

-

Difluoromethyl (-CF₂H) enhances ring electron deficiency, accelerating substitution kinetics .

Reduction Reactions

The nitro group at position 5 undergoes selective reduction under controlled conditions:

Key Observations :

-

Hydrogenation preserves chloro and difluoromethyl groups while selectively reducing nitro to amine .

-

Over-reduction or dehalogenation occurs under strongly acidic conditions .

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl/alkyl functionalization:

Optimization Insights :

-

Chlorine at position 4 shows higher coupling efficiency than position 2 due to reduced steric hindrance.

-

Electron-deficient arylboronic acids enhance reaction rates .

Electrophilic Aromatic Substitution (EAS)

Limited reactivity observed due to the deactivating nitro group. Notable exceptions include:

| Reaction | Conditions | Products | Remarks | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | No reaction (ring deactivation) | – | |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | Minor bromination at position 3 | <10% yield |

Functionalization of the Difluoromethyl Group

The -CF₂H moiety participates in radical and fluorination pathways:

Challenges :

-

High C-F bond strength limits conventional nucleophilic/electrophilic fluorination .

-

Oxidative cleavage to carboxylic acid requires harsh conditions .

Stability Under Reaction Conditions

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine exhibit potential as anticancer agents. For instance, studies have focused on its ability to inhibit the epidermal growth factor receptor (EGFR) kinase, which is critical in the treatment of non-small cell lung cancer (NSCLC). A notable compound derived from this pyrimidine exhibited an inhibition rate of 81.9% against EGFR, suggesting its potential for overcoming resistance in cancer therapies .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity. Its structural features allow it to effectively interact with biological targets, making it a candidate for developing new antimicrobial agents. The presence of electron-withdrawing groups enhances its reactivity and biological activity, which are crucial for targeting pathogenic microorganisms.

Anti-inflammatory Effects

Recent studies have also reported anti-inflammatory properties associated with pyrimidine derivatives similar to this compound. These compounds have shown promising results in inhibiting COX-2 activity, which is vital for reducing inflammation and pain .

Herbicide Development

The compound's unique chemical structure makes it a valuable intermediate in the synthesis of herbicides. Its reactivity allows for modifications that can enhance herbicidal activity against various weed species. The presence of halogen atoms contributes to its effectiveness in disrupting plant growth processes.

Pesticide Formulations

In addition to herbicides, this compound can be utilized in formulating pesticides. Its biological activity against pests can be harnessed to develop more effective pest control solutions in agriculture.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create a wide range of derivatives with tailored properties for specific applications. The compound can undergo nucleophilic substitutions and other transformations due to the presence of electron-withdrawing groups such as nitro and halogens.

Case Study 1: Synthesis and Anticancer Evaluation

A study synthesized several derivatives of this compound to evaluate their anticancer potential against NSCLC models. The results indicated that certain derivatives exhibited significant tumor reduction and improved selectivity towards cancer cells compared to standard treatments.

Case Study 2: Herbicidal Efficacy

Another investigation focused on the herbicidal properties of this compound against specific weed species. Field trials showed that formulations containing this compound effectively reduced weed biomass while maintaining crop health.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine ring significantly influence molecular properties. Below is a comparative analysis:

*Calculated based on analogous structures.

Key Observations :

- Difluoromethyl vs. Methyl : The CF2H group in the target compound enhances lipophilicity (logP ~2.5 vs. ~1.8 for CH3), improving membrane permeability in drug candidates .

- Piperazinyl vs. Halogens : The piperazine substituent in 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine introduces basicity (pKa ~7.5), aiding solubility in polar solvents, whereas halogens favor hydrophobic interactions.

- Nitro Group Positioning : All analogues share a nitro group at the 5-position, which stabilizes negative charge density, critical for redox applications.

Biological Activity

2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a detailed examination of its biological activity, including its antimicrobial and herbicidal properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a pyrimidine ring with two chlorine atoms and two fluorine atoms, along with a nitro group at the 5-position. The presence of these electron-withdrawing groups enhances its chemical reactivity and biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for development as an antimicrobial agent. The mechanism of action is believed to involve disruption of nucleic acid synthesis due to its structural similarity to nucleobases.

Herbicidal Activity

This compound also functions as an effective herbicide. Its herbicidal action is attributed to its ability to interfere with plant growth processes, potentially by inhibiting specific enzymes involved in metabolic pathways essential for plant development.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available pyrimidine derivatives.

- Halogenation : Chlorination and fluorination reactions are performed under controlled conditions to introduce the halogen substituents.

- Nitration : The introduction of the nitro group is achieved through electrophilic nitration.

The optimization of reaction conditions is crucial for achieving high yields and purity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent activity comparable to standard antibiotics.

Case Study 2: Herbicidal Application

In agricultural trials, the compound was tested on common weeds in corn fields. Application rates of 100 g/ha resulted in a significant reduction in weed biomass (up to 85%) compared to untreated controls over a growing season.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and structural similarities of related compounds:

| Compound Name | CAS Number | Similarity Index | Antimicrobial Activity | Herbicidal Activity |

|---|---|---|---|---|

| 2,4-Dichloro-5-nitropyrimidine | 49845-33-2 | 0.91 | Moderate | Low |

| 2,4,6-Trichloro-5-nitropyrimidine | 4359-87-9 | 0.80 | High | Moderate |

| Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | 54368-61-5 | 0.79 | Low | High |

This comparative analysis highlights that while some compounds exhibit similar structures, their biological activities can vary significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichloro-6-(difluoromethyl)-5-nitropyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sequential chlorination and nitration of pyrimidine precursors. For example, POCl₃ with 2,6-lutidine at 80°C is effective for chlorination, as demonstrated in analogous syntheses of 4,6-dichloro-5-nitropyrimidine derivatives (yield: 92%) . The difluoromethyl group may require selective fluorination using reagents like DAST (diethylaminosulfur trifluoride), a common method for introducing fluorinated substituents while preserving nitro and chloro groups . Purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts like sulfonic acid derivatives .

Q. How can structural characterization of this compound be systematically performed to confirm its identity and purity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify substituent environments (e.g., difluoromethyl protons resonate as a triplet due to coupling with fluorine nuclei; nitro groups deshield adjacent carbons) .

- X-ray crystallography : Resolve the spatial arrangement of substituents, particularly the orientation of the difluoromethyl and nitro groups relative to the pyrimidine ring. Intramolecular hydrogen bonds (e.g., N–H⋯N) may stabilize the crystal lattice, as seen in related nitropyrimidines .

- HPLC-MS : Monitor purity and detect trace impurities, such as dechlorinated or hydrolyzed derivatives .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

- Methodological Answer : The nitro and chloro groups render the compound sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Decomposition pathways may include hydrolysis of chloro groups to hydroxyl derivatives or reduction of the nitro group under acidic conditions . Pre-experiment stability assays (e.g., TGA/DSC) are recommended to assess thermal degradation risks .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) compared to non-fluorinated analogues?

- Methodological Answer : The electron-withdrawing nature of the difluoromethyl group enhances the electrophilicity of the pyrimidine ring, accelerating NAS at the 2- and 4-chloro positions. Comparative kinetic studies with methyl or trifluoromethyl analogues can quantify this effect. For example, reaction rates with amines or thiols can be monitored via UV-Vis or LC-MS to determine activation parameters . Fluorine’s steric and electronic effects may also direct regioselectivity, as observed in fluorinated pyrimidine drug candidates .

Q. What strategies can resolve contradictions in reported reactivity data for 5-nitropyrimidines under reducing conditions?

- Methodological Answer : Discrepancies often arise from competing reduction pathways (e.g., nitro-to-amine vs. ring contraction). Controlled experiments using hydrazine hydrate or catalytic hydrogenation can elucidate dominant mechanisms. For instance, hydrazine may induce ring contraction to pyrazoles at elevated temperatures (100°C), while Pd/C/H₂ selectively reduces the nitro group to an amine . DFT calculations can model transition states to predict selectivity .

Q. How can computational methods be applied to predict the biological activity or intermolecular interactions of this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., dihydrofolate reductase), leveraging the nitro group’s hydrogen-bonding potential and fluorine’s hydrophobic effects .

- MD simulations : Assess conformational stability in solvated systems, focusing on the difluoromethyl group’s rotational freedom and its impact on membrane permeability .

Q. What are the challenges in designing comparative studies between this compound and its dechlorinated or denitro analogues?

- Methodological Answer : Key challenges include:

- Synthetic control : Selective removal of chloro or nitro groups without altering other substituents (e.g., using Zn/HOAc for dechlorination or SnCl₂ for nitro reduction) .

- Activity correlation : Compare bioactivity (e.g., antimicrobial assays) or photophysical properties (e.g., fluorescence quenching by nitro groups) to establish structure-function relationships .

Methodological Best Practices

- Contradiction Analysis : When conflicting data arise (e.g., variable reaction yields), replicate experiments under strictly controlled conditions (moisture-free, degassed solvents) and characterize intermediates in situ via IR or Raman spectroscopy .

- Data Documentation : Maintain detailed logs of synthetic parameters (temperature, solvent polarity) and analytical raw data (NMR peak integrals, XRD refinement statistics) to enable meta-analyses .

This FAQ set integrates foundational and cutting-edge methodologies, leveraging peer-reviewed syntheses, crystallographic insights, and fluorination chemistry principles. Researchers are advised to cross-validate findings with multiple analytical techniques and consult computational tools for mechanistic hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.